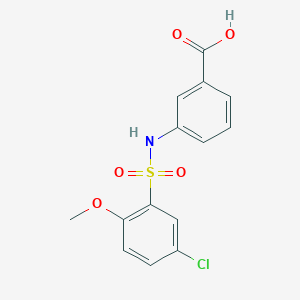

3-(5-Chloro-2-methoxy-benzenesulfonylamino)-benzoic acid

Description

3-(5-Chloro-2-methoxy-benzenesulfonylamino)-benzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by a 5-chloro-2-methoxybenzenesulfonyl group attached to the amino position of a benzoic acid scaffold. The compound’s stereoelectronic properties, influenced by the chloro and methoxy substituents, may modulate binding affinity or crystallographic behavior, as inferred from analogous sulfonamide derivatives .

Properties

IUPAC Name |

3-[(5-chloro-2-methoxyphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO5S/c1-21-12-6-5-10(15)8-13(12)22(19,20)16-11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZZTFKWCVJUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxy-benzenesulfonylamino)-benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Preparation of 5-Chloro-2-methoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 5-chloro-2-methoxyaniline with chlorosulfonic acid under controlled conditions.

Formation of this compound: The sulfonyl chloride intermediate is then reacted with 3-aminobenzoic acid in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxy-benzenesulfonylamino)-benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.

Oxidation and Reduction: Products include sulfoxides and sulfones, depending on the extent of oxidation.

Scientific Research Applications

3-(5-Chloro-2-methoxy-benzenesulfonylamino)-benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxy-benzenesulfonylamino)-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The chlorine and methoxy substituents influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Halogen Substitution Effects

- Chloro vs. Bromo : Replacing the 5-chloro group in the target compound with bromine (as in Q1M) increases molecular weight by ~85 g/mol and introduces greater polarizability. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems but reduce metabolic stability compared to chlorine .

Functional Group Variations

- Hydroxy vs. Methoxy/Carboxylic Acid: Q1M’s 2-hydroxy group on the benzoic acid ring introduces additional hydrogen-bonding capacity, which could improve crystallinity or solubility in polar solvents.

- Boronic Acid Functionality : 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid diverges significantly, replacing the sulfonamide and carboxylic acid with boronic acid and ester groups. This renders it suitable for Suzuki-Miyaura cross-coupling reactions, unlike the sulfonamide-based compounds.

Physicochemical Properties

- Solubility : The carboxylic acid group in the target compound and Q1M enhances aqueous solubility compared to purely aromatic sulfonamides. Q1M’s hydroxyl group may further increase solubility in basic media.

- Melting Points : While specific data for the target compound are unavailable, methoxy- and halogen-substituted benzoic acids (e.g., entries in ) typically exhibit melting points between 150–250°C, influenced by substituent polarity and crystal packing.

Biological Activity

3-(5-Chloro-2-methoxy-benzenesulfonylamino)-benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets. Its structural formula can be represented as follows:

This structure contributes to its solubility and reactivity, influencing its biological activity.

The biological activity of this compound primarily involves:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for specific enzymes, particularly those involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief.

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Research has shown that similar sulfonamide derivatives can induce apoptosis in cancer cells, indicating a possible role for this compound in cancer therapy.

Biological Activity Data

The following table summarizes the biological activities associated with this compound based on various studies:

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of various sulfonamide derivatives against Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment for resistant strains.

- Anticancer Research : In vitro studies on MCF-7 cells demonstrated that the compound could significantly reduce cell viability through apoptosis. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria, indicating its potential as a chemotherapeutic agent.

- Anti-inflammatory Effects : Research involving human fibroblast cells showed that treatment with this compound led to a marked decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its utility in conditions characterized by chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.